molecular formula C24H21NO7 B2391134 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate CAS No. 869079-09-4

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate

Cat. No. B2391134
CAS RN: 869079-09-4
M. Wt: 435.432
InChI Key: GLVOIVCXGPTRMN-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene , which is a heterocyclic compound with a fused benzene and pyran ring. Methoxy groups and carbamate groups are common functional groups in organic chemistry, often contributing to the reactivity and properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound likely involves a chromene core with methoxy and carbamate substituents . The exact structure would depend on the positions of these substituents on the chromene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as the positions of the methoxy and carbamate groups, as well as the overall size and shape of the molecule, would influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Antitumor Applications

  • Synthesis of Novel Antitumor Agents : A study by Mondal et al. (2003) describes a convenient method for synthesizing compounds with a framework similar to isochromene natural products, which are important in the development of antitumor agents. This research might provide insights into the synthetic pathways that could be applied to related compounds like 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate for potential antitumor applications (Mondal, Nogami, Asao, & Yamamoto, 2003).

Oxidative Transformations and Environmental Applications

  • Photosensitized Oxygenation : Research by Matsuura and Saito (1969) on photosensitized oxygenation of related compounds could be relevant for understanding the environmental degradation or transformation pathways of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate. Such studies could provide insights into how similar compounds interact with light and oxygen, potentially leading to applications in environmental chemistry or the design of photostable materials (Matsuura & Saito, 1969).

Chemical Reactions and Synthetic Chemistry

  • Unique Synthetic Processes : Pelter et al. (1997) discuss a unique process involving phenolic oxidation for synthesizing heterocyclic compounds, which might offer a novel synthetic route for compounds with similar structures to 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate. This could have implications for the synthesis of a wide range of related compounds with potential applications in medicinal chemistry and materials science (Pelter, Hussain, Smith, & Ward, 1997).

properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7/c1-4-25(5-2)24(28)30-15-9-10-16-17(13-21(26)31-20(16)12-15)18-11-14-7-6-8-19(29-3)22(14)32-23(18)27/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOIVCXGPTRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate

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